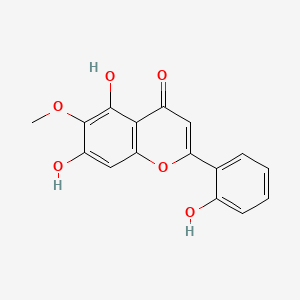

5,7,2'-Trihydroxy-6-methoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

86926-51-4 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-4-2-3-5-9(8)17/h2-7,17,19-20H,1H3 |

InChI Key |

VHNWVABJHPRFGC-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation

General Flavonoid Biosynthesis Overview

Flavonoids, a diverse group of plant secondary metabolites, are synthesized through the phenylpropanoid pathway. mdpi.comnih.gov This pathway commences with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, naringenin chalcone. oup.com This chalcone is then stereospecifically cyclized into the flavanone naringenin by the enzyme chalcone isomerase (CHI) . oup.com Naringenin serves as a crucial precursor for various classes of flavonoids. nih.gov From naringenin, the pathway can diverge to produce flavones, isoflavones, flavonols, anthocyanins, and proanthocyanidins through the action of different enzymes. nih.gov The formation of flavones from flavanones is catalyzed by flavone (B191248) synthases (FNS). scienceopen.com

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid. |

| 4-Coumaroyl-CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. oup.com |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone. oup.com |

| Flavone synthase | FNS | Converts flavanones to flavones. scienceopen.com |

Specific Enzymatic Steps Leading to 5,7,2'-Trihydroxy-6-methoxyflavone

The biosynthesis of this compound requires further modifications of the basic flavone structure, specifically hydroxylation at the 2'-position of the B-ring and methoxylation at the 6-position of the A-ring.

2'-Hydroxylation: The introduction of a hydroxyl group at the 2'-position is a critical step. This reaction is typically catalyzed by a flavanone 2-hydroxylase (F2H) , which is a cytochrome P450-dependent monooxygenase. oup.comnih.gov These enzymes convert flavanones into their corresponding 2-hydroxyflavanones. nih.gov For the synthesis of this compound, a precursor flavanone would undergo hydroxylation at the 2' position. While the specific F2H responsible for this exact reaction in the biosynthesis of this compound is not definitively identified, the CYP93G family of enzymes is known to possess this activity. oup.comnih.gov

6-Methoxylation: The addition of a methyl group to the hydroxyl group at the 6-position is catalyzed by an O-methyltransferase (OMT) . maxapress.commaxapress.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. oup.com Flavonoid O-methyltransferases (FOMTs) are responsible for the methylation of various hydroxyl groups on the flavonoid skeleton, and their activity can significantly alter the biological properties of the resulting compound. oup.com The enzyme responsible for the 6-O-methylation step in the biosynthesis of this compound would be a specific flavonol 6-O-methyltransferase (F6OMT) . nih.gov

The precise sequence of these hydroxylation and methoxylation steps can vary between plant species and is not fully elucidated for this specific compound. It is plausible that 2'-hydroxylation of a flavanone precursor occurs, followed by the formation of the flavone backbone by flavone synthase. The 6-hydroxylation and subsequent 6-methoxylation could then take place on the flavone structure.

Table 2: Proposed Enzymatic Steps for this compound Biosynthesis

| Step | Enzyme Class | Substrate (Example) | Product (Example) |

|---|---|---|---|

| 2'-Hydroxylation | Flavanone 2-hydroxylase (F2H) | Naringenin | 2',5,7-Trihydroxyflavanone |

| Flavone formation | Flavone synthase (FNS) | 2',5,7-Trihydroxyflavanone | Apigenin-2'-hydroxyl derivative |

| 6-Hydroxylation | Flavone 6-hydroxylase (F6H) | Apigenin-2'-hydroxyl derivative | 2',5,6,7-Tetrahydroxyflavone |

| 6-Methoxylation | Flavonoid 6-O-methyltransferase (F6OMT) | 2',5,6,7-Tetrahydroxyflavone | This compound |

Genetic and Environmental Factors Influencing Accumulation

The accumulation of this compound is intricately regulated at the genetic level and is highly responsive to environmental cues.

Genetic Regulation: The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors. The most well-characterized of these are from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families, which can form a regulatory complex (MBW complex) to activate or repress gene expression. nih.govnih.gov Specific MYB transcription factors have been shown to regulate different branches of the flavonoid pathway. nih.gov For instance, certain MYB proteins specifically activate the genes involved in flavonol synthesis, while others control the production of anthocyanins. The specific transcription factors that regulate the expression of the F2H and F6OMT genes involved in the biosynthesis of this compound are likely to be key determinants of its production.

Environmental Factors: A variety of environmental stimuli can significantly influence the biosynthesis and accumulation of flavonoids, including this compound.

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. nih.gov Plants accumulate flavonoids in their epidermal tissues to act as a screen against harmful UV radiation.

Temperature: Both high and low temperatures can affect flavonoid content. Low temperatures, for example, have been shown to be conducive to peel coloration in some plants, which is linked to flavonoid accumulation. mdpi.com

Nutrient Availability: The availability of essential nutrients in the soil can impact the production of secondary metabolites, including flavonoids.

Biotic Stress: Pathogen attack and herbivory can trigger the production of specific flavonoids, known as phytoalexins, which have antimicrobial or anti-feedant properties. nih.gov The accumulation of methoxylated flavonoids, in particular, has been linked to plant defense responses. nih.gov

Table 3: Factors Influencing the Accumulation of this compound

| Factor | Type | Effect on Flavonoid Biosynthesis |

|---|---|---|

| Transcription Factors (MYB, bHLH, WD40) | Genetic | Regulate the expression of biosynthetic genes. nih.gov |

| Light (UV radiation) | Environmental | Induces the expression of flavonoid biosynthetic genes. nih.gov |

| Temperature | Environmental | Can either promote or inhibit flavonoid accumulation depending on the plant species and specific temperature range. mdpi.com |

| Nutrient Availability | Environmental | Influences the overall metabolic state of the plant, affecting the allocation of resources to secondary metabolism. |

| Pathogen/Herbivore Attack | Environmental | Can induce the production of specific flavonoids as part of the plant's defense response. nih.gov |

Synthetic Approaches and Chemical Derivatization

Total Synthesis Strategies for Flavone (B191248) Scaffolds

The creation of the core 2-phenyl-4H-chromen-4-one structure, known as the flavone scaffold, is the foundational step in the total synthesis of 5,7,2'-trihydroxy-6-methoxyflavone. Several classical and modern synthetic strategies are employed for this purpose, often starting with substituted acetophenones and benzaldehydes.

One of the most established methods is the Allan-Robinson reaction , which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt. wikipedia.orgbiomedres.usbiomedres.us This reaction directly yields the flavone or isoflavone (B191592) structure. wikipedia.org The mechanism proceeds through the formation of an enol, which then attacks the anhydride, followed by cyclization and dehydration to form the flavone ring. wikipedia.org

Another widely used approach is the Baker-Venkataraman rearrangement . This method involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. wikipedia.orgnih.gov This two-step process is highly versatile for the synthesis of various flavones. wikipedia.org

The Claisen-Schmidt condensation is also a cornerstone in flavone synthesis. This reaction involves the base-catalyzed condensation of a substituted o-hydroxyacetophenone with a benzaldehyde (B42025) derivative to form a chalcone (B49325). biomedres.us These chalcone intermediates can then be subjected to oxidative cyclization to afford the desired flavone scaffold. wikipedia.org

A plausible synthetic route to the specific A-ring of this compound could start from 3,4,5-trimethoxyphenol. mdpi.com Through a series of reactions including acetylation, Fries rearrangement, and further modifications, the requisite 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone intermediate could be prepared.

Table 1: Key Synthetic Strategies for Flavone Scaffolds

| Strategy | Key Reactants | Intermediate/Product | Reference |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Flavone | wikipedia.orgbiomedres.us |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone, Base | 1,3-Diketone, then Flavone | wikipedia.orgnih.gov |

| Claisen-Schmidt Condensation & Cyclization | o-Hydroxyacetophenone, Benzaldehyde | Chalcone, then Flavone | biomedres.uswikipedia.org |

Regioselective Hydroxylation and Methoxylation Methods

Achieving the precise placement of hydroxyl and methoxy (B1213986) groups on the flavone scaffold is a critical challenge in the synthesis of this compound. Regioselectivity is paramount, and various methods have been developed to control these functionalizations.

Hydroxylation , the introduction of a hydroxyl group, can be accomplished through several chemical methods. For instance, transition-metal-catalyzed C-H bond oxidation has emerged as a powerful tool for the regioselective hydroxylation of flavonoids. nih.govresearchgate.net This approach allows for the direct installation of hydroxyl groups at specific positions on the aromatic rings. The hydroxylation of flavonoids can significantly impact their chemical properties, including solubility and stability. biorxiv.org

Methoxylation , the introduction of a methoxy group, is often achieved by the O-methylation of existing hydroxyl groups. This reaction can enhance the lipophilicity of the flavonoid. wikipedia.org Traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are effective but hazardous. Greener alternatives, such as dimethyl carbonate (DMC), have been developed for a more convenient and safer O-methylation of flavonoids. wikipedia.org The regioselectivity of methylation can often be controlled by the choice of reagents and reaction conditions. For example, specific hydroxyl groups can be protected prior to methylation to direct the reaction to the desired position.

Semi-Synthesis of this compound Analogs

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is a valuable strategy for producing analogs of complex molecules like this compound. A readily available natural flavonoid with a similar structure can serve as a starting point for derivatization.

A suitable precursor for generating analogs of the target compound is scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone). Scutellarein possesses the same A-ring substitution pattern, making it an excellent template. nih.govmdpi.com Various derivatives of scutellarein have been synthesized to improve its biological activity and water solubility. nih.govnih.gov For example, long aliphatic chains have been introduced to the scutellarein structure to enhance its antiproliferative effects. mdpi.com The synthesis of these derivatives often involves protection of certain hydroxyl groups, followed by reaction with the desired functional group, and subsequent deprotection.

The chemical modification of natural flavonoids is a common strategy to enhance their pharmaceutical and physicochemical properties. nih.gov This can involve reactions such as halogenation, nitration, or the addition of various side chains. uclan.ac.uk

Microbial Transformation and Biocatalysis for Structural Modifications

In recent years, microbial transformation and biocatalysis have gained prominence as green and highly selective methods for modifying flavonoid structures. oup.com These biological systems offer an alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity without the need for protecting groups.

Microbial transformations utilize whole microbial cells, such as fungi and bacteria, to carry out specific reactions on a substrate. Various microorganisms have been shown to effectively modify flavonoids. For example, engineered Escherichia coli has been used for the production of O-methylated flavanones from methylated phenylpropanoic acids. mdpi.comnih.gov Fungal strains, such as those from the genera Aspergillus and Beauveria, are known to catalyze a range of reactions on flavonoids, including hydroxylation and glycosylation. mdpi.comnih.gov

Biocatalysis employs isolated enzymes to perform specific chemical transformations. A variety of enzymes, including hydroxylases, O-methyltransferases (OMTs), and glycosyltransferases, have been used to modify flavonoids. wikipedia.orgnih.gov For instance, bacterial P450 enzymes have been engineered for the efficient 3'-hydroxylation of a variety of flavonoids. biomedres.us Flavin-dependent monooxygenases (FMOs) are another class of enzymes capable of regioselective hydroxylation of phytochemicals. nih.gov The use of these biocatalysts can lead to the production of novel flavonoid derivatives with potentially enhanced biological activities.

Table 2: Examples of Microbial and Biocatalytic Transformations of Flavonoids

| Organism/Enzyme | Substrate | Product(s) | Reference |

| Escherichia coli (engineered) | Ferulic acid | Homoeriodictyol | mdpi.com |

| Streptomyces coeruleorubidus | 2'-Hydroxyflavone | Hydroxyflavone-2'-O-β-D-glucuronide | tandfonline.com |

| Beauveria bassiana | 2'-Hydroxyflavone | Hydroxyflavone-2'-O-β-D-glucoside, Hydroxyflavone-2'-O-4''-O-methyl-β-D-glucoside | mdpi.com |

| P450 sca-2mut (whole-cell biocatalyst) | Naringenin | Eriodictyol | biomedres.us |

Preclinical Pharmacological Activities

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant properties of flavonoids are crucial to their pharmacological effects. These properties are largely attributed to their ability to donate hydrogen or electrons, effectively neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

The antioxidant capacity of flavonoids is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov The structure of a flavonoid, particularly the number and position of hydroxyl groups, significantly influences its antioxidant activity. nih.gov For instance, the presence of a hydroxyl group at the C-6 position in the A-ring has been shown to greatly contribute to antioxidant capabilities. nih.gov

Modulation of Cellular Redox Balance

Beyond direct radical scavenging, flavonoids can influence the cellular redox balance by modulating the expression and activity of antioxidant enzymes. For instance, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) has been shown to suppress intracellular ROS formation and up-regulate the expression of glutathione (B108866) (GSH), a key intracellular antioxidant, in cells exposed to oxidative stress. mdpi.com This suggests that flavonoids can act as both primary antioxidants by directly scavenging radicals and as secondary antioxidants by inhibiting the formation of lipid peroxyl radicals and bolstering cellular antioxidant defenses. mdpi.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage. Flavonoids have been shown to inhibit lipid peroxidation. For example, 3',5,7-trihydroxy-4'-methoxy flavone (B191248) rutinoside demonstrated a significant inhibitory effect on the oxidation of low-density lipoproteins (LDL). nih.gov Similarly, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) has shown potent inhibitory activity against lipid peroxidation, comparable to or even better than Trolox, a well-known antioxidant standard. mdpi.com The ethyl acetate (B1210297) extract of Equisetum debile, which contains various flavonoids, also exhibited high inhibition against lipid peroxidation. nih.gov This protective effect is crucial for maintaining the integrity of cellular structures.

Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Flavonoids are known to possess significant anti-inflammatory properties.

Inhibition of Inflammatory Mediators (e.g., NO, PGE2)

Flavonoids can suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). For example, 5,6,7-trimethoxyflavone (B192605) (TMF) was found to significantly inhibit the production of both NO and PGE2 in lipopolysaccharide (LPS)-treated macrophages. nih.gov This inhibition occurs at the level of protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov Similarly, eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) dose-dependently decreased the production of PGE2 induced by Bacteroides fragilis enterotoxin (BFT) in intestinal epithelial cells. nih.gov

Downregulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8)

Flavonoids can also exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. For instance, 5,7-dimethoxyflavone (B190784) (DMF) was shown to reduce plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in aged mice. mdpi.com Similarly, 4',6,7-trihydroxy-5-methoxyflavone led to a reduction in the concentrations of TNF-α in mice with LPS-induced peritonitis. nih.gov Eupatilin has been shown to inhibit the expression of IL-8 in intestinal epithelial cells stimulated with BFT. nih.gov Furthermore, some flavonoids have been investigated for their potential to directly inhibit IL-6 and TNF-α. manuscriptscientific.com The inhibition of these cytokines is a critical mechanism by which flavonoids can mitigate inflammatory responses. mdpi.comphcogj.com

Modulation of Inflammatory Cell Infiltration

Research indicates that polymethoxyflavonoids (PMFs) and hydroxylated polymethoxyflavonoids (HPMFs), a class of compounds to which 5,7,2'-Trihydroxy-6-methoxyflavone belongs, play a significant role in controlling intracellular redox imbalance associated with inflammation processes. nih.gov These compounds are notably found in Citrus genus plants and are considered important nutraceuticals with promising biological activities. nih.gov Their anti-inflammatory actions are a key area of investigation. nih.gov

Anticancer Potential

The anticancer effects of methoxyflavones have been extensively studied across various cancer cell lines. mdpi.com Derivatives of this compound have demonstrated notable antiproliferative activity. For instance, a related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF), significantly reduced the proliferation of gastric cancer cells MKN28 and MKN45. nih.gov Similarly, various 5,6,7-trimethoxyflavones have shown moderate to high antiproliferative activities against human cancer cell lines including Aspc-1 (pancreatic), HCT-116 (colon), HepG-2 (hepatocellular), and SUN-5 (gastric). nih.gov

In studies on breast cancer, a derivative, 5,3'-dihydroxy-3,6,7,8,4'-PeMF, exhibited potent cytotoxic effects on MCF-7 breast cancer cells. researchgate.netpreprints.org Another related compound, 5-hydroxy-7-methoxyflavone (HMF), a chrysin (B1683763) derivative, was shown to induce cytotoxicity in HCT-116 human colon carcinoma cells in a dose-dependent manner. nih.gov The antiproliferative effects are often influenced by the position and number of methoxy (B1213986) and hydroxyl groups on the flavone structure. mdpi.compreprints.org For example, the presence of a methoxy group at the C6 position is a common feature in flavone derivatives showing anticancer effects against prostate cancer cell lines like PC3, VCaP, LNCaP, and DU145. mdpi.compreprints.org

Table 1: Antiproliferative Activity of Methoxyflavone Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28, MKN45 (Gastric) | Significant reduction in proliferation | nih.gov |

| 5,6,7-trimethoxyflavones | Aspc-1 (Pancreatic), HCT-116 (Colon), HepG-2 (Hepatocellular), SUN-5 (Gastric) | Moderate to high antiproliferative activities | nih.gov |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | Potent cytotoxic effects | researchgate.netpreprints.org |

| 5-Hydroxy-7-methoxyflavone (HMF) | HCT-116 (Colon) | Dose-dependent cytotoxicity | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | C-33A, HeLa, SiHa (Cervical) | Antiproliferative activity with IC50 values of 15.76, 10.05, and 18.31 µM, respectively | nih.gov |

A key mechanism of the anticancer potential of this compound and its analogs is the induction of apoptosis, or programmed cell death. Treatment with 5,3'-dihydroxy-3,6,7,8,4'-PeMF on MCF-7 breast cancer cells resulted in signs of apoptosis, including cell membrane blebbing, shrinkage, and fragmentation, along with a loss of mitochondrial membrane potential, indicating intrinsic apoptosis. researchgate.netpreprints.org

In human colon carcinoma cells (HCT-116), 5-hydroxy-7-methoxyflavone (HMF) triggered mitochondrial membrane perturbation, leading to the release of Cytochrome c, downregulation of Bcl-2, activation of BID and Bax, and ultimately caspase-3-mediated apoptosis. nih.gov The generation of reactive oxygen species (ROS) by HMF was identified as a crucial mediator in this process. nih.gov Similarly, 5-methoxyflavanone (B39959) induced apoptosis in HCT116 human colon cancer cells through the cleavage of caspase-2 and -7. nih.gov The compound 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) also caused a significant increase in the apoptotic population of gastric cancer cells. nih.gov Furthermore, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) treatment led to a three- to four-fold increase in apoptotic cell death in HeLa cervical cancer cells compared to untreated cells. nih.gov

In addition to apoptosis, this compound and related compounds can exert their anticancer effects by causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For instance, 5-methoxyflavanone was found to induce cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. nih.gov Treatment of MKN28 gastric cancer cells with 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) led to an increased percentage of cells in the G1 phase. nih.gov Another related chalcone (B49325), 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), caused an increase in the number of HeLa cells in the G0/G1 phase of the cell cycle. nih.gov These findings indicate that methoxyflavones can halt the progression of the cell cycle at different checkpoints, depending on the specific compound and cell line.

Table 2: Effects of Methoxyflavone Derivatives on Cell Cycle Arrest

| Compound/Derivative | Cancer Cell Line | Cell Cycle Phase of Arrest | Reference |

|---|---|---|---|

| 5-methoxyflavanone | HCT116 (Colon) | G2/M phase | nih.gov |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28 (Gastric) | G1 phase | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | G0/G1 phase | nih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that derivatives of this compound can inhibit these processes. Specifically, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) demonstrated a marked decrease in the invasion and migration potential of MKN28 gastric cancer cells. nih.gov This inhibitory effect was associated with the suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9 levels, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.gov

Neuroprotective Actions

Beyond its anticancer properties, certain derivatives of this compound have shown potential as neuroprotective agents. A study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a natural product, investigated its effects in models of oxidative stress-induced neurodegeneration. nih.gov In PC12 cells, pretreatment with TMF decreased dopamine-induced toxicity and attenuated redox imbalance by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress. nih.gov

Furthermore, in an in vivo model, TMF administration improved the behavioral performance of D-galactose-treated mice in a Morris water maze test. nih.gov Biochemical analysis revealed that TMF inhibited the activation of AP-1 and upregulated the level of brain-derived neurotrophic factor (BDNF) and the GSH/GSSG ratio in the hippocampus. nih.gov It also increased the phosphorylation of cAMP-response element-binding protein (CREB), a key protein involved in learning and memory. nih.gov These findings suggest that TMF has the potential for the treatment of neurodegenerative diseases. nih.gov

Protection Against Oxidative Stress-Induced Neurodegeneration

Research indicates that certain methoxyflavones possess neuroprotective properties by counteracting oxidative stress. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a similar natural compound, has demonstrated the ability to mitigate dopamine-induced toxicity in PC12 cells. nih.gov This protective effect is achieved by attenuating redox imbalance, a key factor in oxidative stress. nih.gov Specifically, TMF was found to regulate the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), which is a sensitive marker of oxidative stress. nih.gov

In animal models, long-term administration of TMF significantly improved behavioral performance in D-galactose-treated mice, a model for oxidative stress-induced neurodegeneration. nih.gov Biochemical analyses revealed that TMF inhibits the activation of AP-1 (activator protein-1) and increases the levels of brain-derived neurotrophic factor (BDNF) and the GSH/GSSG ratio in the hippocampus of these mice. nih.gov Furthermore, another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a major contributor to Alzheimer's disease. nih.gov TTF was found to attenuate the intracellular accumulation of reactive oxygen species (ROS) in neuronal cells treated with Aβ. nih.gov

A flavonoid-rich extract of mandarin juice, which contains various methoxyflavones, has also been shown to counteract 6-hydroxydopamine (6-OHDA)-induced oxidative stress in SH-SY5Y human neuroblastoma cells. nih.gov This extract inhibited apoptosis by blocking caspase 3 and modulating the expression of p53, Bax, and Bcl-2 genes. nih.gov It also reduced reactive oxygen and nitrogen species, restored mitochondrial membrane potential, and prevented oxidative DNA damage. nih.gov

Modulation of Neurotransmitter Systems

Certain flavones, including those with structures similar to this compound, have been identified as ligands for the benzodiazepine (B76468) site of the GABA-A receptor complex. drugbank.com For example, 5,7,2′-trihydroxy-6,8-dimethoxyflavone (K36), isolated from Scutellaria baicalensis, is a high-affinity flavonoid derivative that binds to this site. drugbank.com Another compound from the same plant, 5,7-dihydroxy-6-methoxyflavone (oroxylin A), also acts as a ligand at the benzodiazepine binding site, exhibiting antagonistic properties. hku.hknih.gov

Research on 6-methoxyflavone (B191845) (6-MOF) has demonstrated its ability to improve brain neurochemistry by affecting monoamine levels. doi.org Specifically, 6-MOF has been shown to reverse ethanol-induced cognitive decline by influencing dopamine, noradrenaline, and serotonin (B10506) levels. doi.org Furthermore, western blotting analysis has shown that (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) increases the phosphorylation of cAMP-response element-binding protein (CREB), a key protein involved in neuronal plasticity and memory. nih.gov

Effects on Neuronal Cell Viability

Studies have demonstrated the protective effects of related methoxyflavones on neuronal cell viability. For instance, preincubation with (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) at concentrations of 3-20 μM for 24 hours was found to decrease dopamine-induced toxicity in PC12 cells. nih.gov Another compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), showed a protective effect against Aβ-induced cell death in N2a neuroblastoma cells, with maximal efficacy observed at a concentration of 140 nM. nih.gov It is noteworthy that TTF itself did not exhibit cytotoxicity to neuronal cells at concentrations up to 700 nM. nih.gov

The protective mechanism of these compounds often involves the modulation of key signaling pathways. For example, TTF was found to inhibit the Aβ-induced phosphorylation of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and extracellular signal-regulated kinase (ERK 1/2), which are part of the mitogen-activated protein kinase (MAPK) family. nih.gov

Impact on Cognitive Function in Animal Models

Research in animal models has provided evidence for the cognitive-enhancing effects of methoxyflavones. Long-term intraperitoneal injection of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) at doses of 4 or 8 mg/kg/day for two weeks significantly improved the behavioral performance of D-galactose-treated mice in the Morris water maze test, a task that assesses spatial learning and memory. nih.gov

Similarly, 6-methoxyflavone (6-MOF) has been shown to reverse chronic ethanol-induced cognitive deficits in mice. nih.gov Co-administration of 6-MOF with ethanol (B145695) improved performance in various cognitive tasks, including the Morris water maze, Y-maze, novel object recognition, and social interaction tests. nih.gov It also improved nest-building behavior, which can be an indicator of cognitive function. nih.gov

The table below summarizes the effects of related methoxyflavones on cognitive function in animal models:

| Compound | Animal Model | Behavioral Test | Outcome |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | D-galactose-treated mice | Morris water maze | Improved behavioral performance nih.gov |

| 6-methoxyflavone (6-MOF) | Chronic ethanol-treated mice | Morris water maze, Y-maze, Novel object recognition, Socialization behavior, Nest-building | Reversed cognitive deficits nih.gov |

Immunomodulatory Properties

While direct studies on the immunomodulatory properties of this compound are limited, related compounds have shown potential in this area. For example, a flavonoid-rich extract of mandarin juice has been observed to modulate genes related to inflammation and apoptosis in a cell model of Parkinson's disease. nih.gov This suggests that methoxyflavones may have the potential to influence immune responses within the central nervous system. Further research is needed to specifically investigate the immunomodulatory effects of this compound.

Other Investigated Biological Activities (e.g., Anticonvulsant, Anti-diabetic, Anti-atherosclerosis, Antimicrobial)

While oroxylin A (5,7-dihydroxy-6-methoxyflavone) did not show direct anticonvulsant effects in animal models, it selectively antagonized the anticonvulsant effects of diazepam, a known benzodiazepine agonist. nih.gov This suggests an interaction with the GABAergic system, which is a key target for anticonvulsant drugs.

Several methoxyflavones have demonstrated significant anti-diabetic properties. For example, 5,7-dimethoxyflavone administered to streptozotocin-induced diabetic rats led to a significant reduction in blood glucose levels and glycosylated hemoglobin, along with an increase in plasma insulin (B600854) and C-peptide levels. nih.gov This compound also exhibited a hypolipidemic effect by reducing serum triglycerides, total cholesterol, and low-density lipoproteins. nih.gov Another compound, 6-hydroxy-7,4'-dimethoxyflavone, also showed significant hypoglycemic activity in diabetic rats, decreasing serum glucose and triglycerides while increasing serum insulin. bas.bg

The table below summarizes the anti-diabetic effects of related methoxyflavones:

| Compound | Animal Model | Key Findings |

| 5,7-dimethoxyflavone | Streptozotocin-induced diabetic rats | Reduced blood glucose, glycosylated hemoglobin; Increased insulin, C-peptide; Hypolipidemic effect nih.gov |

| 6-hydroxy-7,4'-dimethoxyflavone | Streptozotocin-induced diabetic rats | Decreased serum glucose and triglycerides; Increased serum insulin bas.bg |

The hypolipidemic effects observed with compounds like 5,7-dimethoxyflavone, which include the reduction of total cholesterol and low-density lipoproteins, suggest a potential role in combating atherosclerosis. nih.gov By improving lipid profiles, these compounds may help to prevent the buildup of plaque in the arteries.

Some methoxyflavones have shown antimicrobial activity. For instance, two synthetic 2',4',6'-trioxygenated flavones demonstrated antibacterial activity against several human pathogenic bacteria. researchgate.net Flavonoids, in general, are known to exert antibacterial effects by forming complexes with extracellular proteins and disrupting the integrity of bacterial cell membranes. researchgate.net

Mechanisms of Action at the Cellular and Molecular Level

Regulation of Cell Proliferation and Survival Pathways

The ability of a compound to influence cell proliferation and survival is fundamental to its potential as a therapeutic agent. Flavonoids, as a class of compounds, are known to interact with several critical signaling cascades that govern these processes. The following sections detail the known and inferred interactions of 5,7,2'-Trihydroxy-6-methoxyflavone and related molecules with these pathways.

Inhibition of PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its activation is a common feature in many diseases, including cancer, making it a key target for therapeutic intervention. While direct studies on the effect of this compound on this pathway are limited, research on plant extracts containing this compound provides some insight.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Several flavonoids isolated from Scutellaria baicalensis, another plant source of this compound, have demonstrated significant inhibitory effects on the NF-κB pathway.

For instance, baicalin, a major flavonoid in Scutellaria baicalensis, has been shown to attenuate inflammation by inhibiting the activation of NF-κB. frontiersin.org Similarly, baicalein (B1667712) has been found to suppress NF-κB activation induced by tumor necrosis factor-alpha (TNF-α) by preventing the degradation of its inhibitor, IκBα. maxapress.com These findings suggest that flavonoids with a similar structural backbone to this compound can modulate NF-κB signaling.

| Compound | Source/Model | Key Findings on NF-κB Pathway |

| Baicalin | Cigarette smoke-induced inflammatory models | Inhibited activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines. frontiersin.org |

| Baicalein | TNF-α-induced cellular models | Suppressed NF-κB activation by inhibiting the phosphorylation and degradation of IκBα. maxapress.com |

Crosstalk with MAPK/JNK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are crucial for transducing extracellular signals into cellular responses, such as proliferation, differentiation, and apoptosis. The interplay between different signaling pathways, or "crosstalk," is a key aspect of cellular regulation.

Research on flavonoids structurally related to this compound indicates a potential for crosstalk with the MAPK/JNK signaling pathway. For example, baicalein has been shown to block the activation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2), which are components of the MAPK cascade. maxapress.com Furthermore, a study on 6-methoxyflavone (B191845), a compound with a shared methoxy (B1213986) group, demonstrated suppression of the p38 MAPK/JNK pathway in lipopolysaccharide-stimulated microglia. wikipedia.org These findings point towards a potential mechanism by which this compound could influence cellular processes through the modulation of MAPK signaling.

Impact on STAT3 and Wnt/β-catenin Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and Wnt/β-catenin signaling pathways are both implicated in the regulation of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers.

While direct evidence for the effect of this compound on the STAT3 pathway is currently lacking, studies on related flavonoids suggest a potential for interaction with the Wnt/β-catenin pathway. Baicalein has been reported to suppress the Wnt/β-catenin pathway in osteosarcoma cells. researchgate.net This inhibition is a critical aspect of its anti-cancer properties. The impact of this compound on either of these pathways is an area that requires further dedicated research to establish a direct link and understand the molecular details of such interactions.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Flavonoids have been widely studied for their pro-apoptotic effects.

Involvement of Caspase Cascades (e.g., Caspase-3, PARP)

The caspase cascade is a central component of the apoptotic machinery. Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3), which in turn cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.

Studies on compounds structurally related to this compound and on extracts from its plant sources provide strong evidence for the involvement of the caspase cascade in their pro-apoptotic effects. For example, a study on tephrosin, a rotenoid isoflavonoid, demonstrated that it induces apoptosis in pancreatic cancer cells through the enhanced cleavage of caspase-3, caspase-9, and PARP. mdpi.com Similarly, an anthraquinone (B42736) isolated from Rubia yunnanensis was found to trigger apoptosis by causing the cleavage of caspases and PARP. researchgate.net

| Compound/Extract | Cell Line/Model | Key Findings on Apoptosis |

| Tephrosin | Pancreatic cancer cells | Enhanced cleavage of caspase-3, caspase-9, and PARP. mdpi.com |

| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | Human cervical cancer HeLa cells | Caused cleavage of caspases and poly(ADP-ribose) polymerase. researchgate.net |

These findings collectively suggest that a likely mechanism of action for this compound in inducing cell death is through the activation of the intrinsic and/or extrinsic apoptosis pathways, culminating in the activation of the caspase cascade.

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2)

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are crucial regulators of the mitochondrial apoptotic pathway. The ratio of these opposing factions within the cell is a key determinant of its fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Research on flavonoids structurally related to this compound has demonstrated their capacity to modulate the expression of Bcl-2 family members. For instance, 5,7-dihydroxyflavone has been shown to up-regulate the expression of the pro-apoptotic protein Bax while concurrently down-regulating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 in a concentration-dependent manner in HepG2 cells. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins creates a cellular environment that is primed for apoptosis.

Similarly, studies on 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) revealed that overexpression of the protective mitochondrial proteins Bcl-2 and Bcl-xL conferred partial resistance to THDF-induced apoptosis in leukemia cells. nih.gov This finding underscores the importance of the Bcl-2 family in mediating the apoptotic effects of these compounds. The ability of these flavonoids to alter the expression levels of Bcl-2 family proteins is a critical aspect of their mechanism of action, directly influencing the cell's decision to undergo programmed cell death.

Mitochondrial Pathway Activation and Cytochrome C Release

The mitochondrial or intrinsic pathway of apoptosis is a major route to programmed cell death. A pivotal event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

Studies on related methoxyflavones have provided evidence for the activation of this pathway. For example, 5-Hydroxy-7-methoxyflavone has been shown to induce mitochondrial membrane perturbation, leading to the release of cytochrome c in HCT-116 human colon carcinoma cells. nih.gov This event is a direct consequence of the altered balance of Bcl-2 family proteins at the mitochondrial membrane. The release of cytochrome c is a critical step that links the upstream regulatory signals to the downstream execution phase of apoptosis. Furthermore, the flavone (B191248) 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has also been observed to induce apoptosis through a mechanism involving cytochrome c release and the subsequent processing of multiple caspases, including caspase-3, -6, -7, and -9. nih.gov

Activation of Death Receptor Pathway (e.g., Fas)

The extrinsic or death receptor pathway is another well-defined route to apoptosis. This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL), to their cognate death receptors on the cell surface, for instance, the Fas receptor (also known as DR2, APO-1, or CD95). thermofisher.com This ligand-receptor interaction triggers the recruitment of adaptor proteins, like Fas-Associated Death Domain (FADD), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). nih.gov Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3, thereby executing the apoptotic program.

While direct evidence for the activation of the Fas death receptor pathway by this compound is limited, studies on structurally similar flavonoids suggest a potential role in sensitizing cells to death receptor-mediated apoptosis. For example, 5,7-dihydroxyflavone has been shown to enhance the apoptosis-inducing potential of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), another death ligand, in various human tumor cell lines. nih.gov This sensitization can occur through the modulation of proteins involved in the death receptor pathway. Although the direct interaction with the Fas receptor by this compound has not been extensively documented, the broader activities of related flavonoids suggest that this pathway may be a relevant component of its biological effects.

Cell Cycle Progression Control

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins

The cell cycle is a tightly regulated process that governs cell proliferation. Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to this regulation. The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transitions between these phases. For instance, CDK2 in complex with cyclin E is crucial for the G1 to S phase transition, while its association with cyclin A is important for S phase progression.

Flavonoids, as a class of compounds, have been shown to exert control over the cell cycle by modulating the activity of cyclin-CDK complexes. Some flavonoids can directly inhibit the kinase activity of CDKs, while others can affect the expression levels of cyclins and CDKs. For example, the flavoalkaloid flavopiridol (B1662207) is a potent inhibitor of several CDKs, leading to cell cycle arrest at both the G1/S and G2/M checkpoints. nih.gov

Research on 6-methoxyflavone has demonstrated its ability to induce S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 pathway. nih.gov Molecular docking studies further suggested a strong affinity and inhibitory effect of 6-methoxyflavone on CDK2, which was enhanced when CDK2 was in complex with cyclin A2 (CCNA2). nih.gov This indicates that methoxyflavones can directly target key components of the cell cycle machinery. While specific studies on this compound are needed, the evidence from related compounds suggests that modulation of cyclin-CDK activity is a likely mechanism by which it exerts its biological effects.

Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27Kip1)

Cyclin-dependent kinase inhibitors (CKIs) are proteins that negatively regulate the activity of cyclin-CDK complexes, thereby acting as crucial checkpoints in the cell cycle. CKIs are classified into two main families: the INK4 family (e.g., p16INK4a) and the Cip/Kip family (e.g., p21WAF1/Cip1 and p27Kip1). These inhibitors can bind to and inactivate cyclin-CDK complexes, leading to cell cycle arrest and preventing uncontrolled cell proliferation.

The upregulation of CKIs is a common mechanism by which various anti-proliferative agents, including flavonoids, exert their effects. For instance, studies on 6-methoxyflavone have shown that it can induce S-phase arrest in HeLa cells through a pathway that involves the cyclin-dependent kinase inhibitor 1A (p21CIP1). nih.gov This suggests that the compound can influence the expression or activity of this key CKI.

The ability of flavonoids to upregulate CKIs like p21 and p27Kip1 provides a crucial link between upstream signaling pathways and the cell cycle machinery. For example, the tumor suppressor protein p53 can transcriptionally activate the p21 gene, leading to G1 arrest in response to DNA damage. Therefore, compounds that stabilize or activate p53 can indirectly lead to the upregulation of p21. The modulation of CKI levels represents a significant mechanism by which this compound and related compounds can control cell cycle progression and inhibit cell proliferation.

Enzymatic Target Modulation

Beyond their effects on apoptosis and the cell cycle, flavonoids can also directly interact with and modulate the activity of a wide range of enzymes. This enzymatic modulation can have profound effects on various cellular processes. The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid scaffold plays a crucial role in determining their binding affinity and inhibitory potency against different enzymatic targets.

For example, certain flavonoids have been identified as inhibitors of protein kinases, which are key players in cellular signaling pathways. The flavoalkaloid flavopiridol, for instance, is a potent inhibitor of cyclin-dependent kinases. nih.gov Other flavonoids have been shown to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase-2 (COX-2) Inhibition

While direct studies on the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme are not extensively available, the broader class of flavonoids has been recognized for its anti-inflammatory properties, which often involve the modulation of arachidonic acid metabolism. For instance, research on other natural compounds has demonstrated significant dose-dependent inhibitory effects on COX-2 activity. nih.gov COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov The structural characteristics of flavonoids, including the number and position of hydroxyl and methoxy groups, are critical determinants of their biological activity, including their potential to inhibit inflammatory enzymes like COX-2.

Inducible Nitric Oxide Synthase (iNOS) Regulation

The regulation of inducible nitric oxide synthase (iNOS) represents another important anti-inflammatory mechanism. Elevated levels of nitric oxide produced by iNOS are associated with inflammatory conditions. Research on related flavonoids has shown the potential to suppress iNOS expression, thereby reducing the overproduction of nitric oxide in inflammatory settings. The specific regulatory effects of this compound on iNOS are an area requiring further focused investigation to determine its precise mechanism and efficacy.

Matrix Metalloproteinase (MMP-2, MMP-9) Suppression

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (also known as gelatinases), are enzymes involved in the degradation of the extracellular matrix. nih.gov Their dysregulated activity is implicated in various pathological processes, including tumor invasion and metastasis. nih.gov Studies on a structurally related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, have demonstrated a marked suppression of both MMP-2 and MMP-9 expression in cancer cells. archivesofmedicalscience.com This inhibitory action on MMPs suggests a potential mechanism for controlling cell invasion and migration. archivesofmedicalscience.com Although these findings are for a different but related flavone, they highlight a potential area of activity for this compound.

Gene and Protein Expression Modulation

This compound and its analogs can exert their effects by altering the expression of critical genes and proteins that govern cell fate and function.

Upregulation of microRNA (e.g., miR-145)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression. archivesofmedicalscience.com Specifically, miR-145 is recognized as a tumor suppressor that can modulate cell proliferation and metastasis. archivesofmedicalscience.com Research on 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone has shown that it can significantly increase the expression of miR-145 in a dose-dependent manner in gastric cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com This upregulation of miR-145 is linked to the inhibition of cancer cell proliferation and invasion. archivesofmedicalscience.com

Regulation of c-Myc and FOXO3a

The transcription factors c-Myc and FOXO3a are pivotal regulators of cellular processes such as cell cycle progression, apoptosis, and angiogenesis. archivesofmedicalscience.comnih.gov The oncogene c-Myc is often overexpressed in cancers, driving uncontrolled cell proliferation. archivesofmedicalscience.com Studies on the related compound 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone have revealed its ability to suppress the expression of c-Myc in cancer cells. archivesofmedicalscience.com FOXO3a, on the other hand, is a transcription factor that can promote the expression of genes involved in apoptosis and cell cycle arrest. The interplay and regulation of these transcription factors are critical for maintaining cellular homeostasis, and their modulation by flavonoids represents a key therapeutic strategy. nih.gov

Neurobiological Mechanisms

The neurobiological effects of flavonoids are an emerging area of research. While direct studies on this compound are limited, research on similar flavonoid structures provides insights into potential mechanisms. For example, a related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration. nih.gov These effects were associated with the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP-response element-binding protein (CREB), a key transcription factor in learning and memory. nih.gov Another study on 6-Methoxyflavone showed its potential in reversing cognitive impairment induced by chronic ethanol (B145695) exposure, partly by modulating neurotransmitter levels in the hippocampus and frontal cortex. nih.gov These findings suggest that this compound may possess neuroprotective properties through similar pathways, although specific research is needed for confirmation.

Regulation of GSH/GSSG Ratio

There is currently no specific research data available detailing the direct effects of this compound on the regulation of the glutathione (B108866) (GSH) to oxidized glutathione (GSSG) ratio. The GSH/GSSG ratio is a critical indicator of cellular oxidative stress, and while many flavonoids are known for their antioxidant properties, the specific impact of this compound on the glutathione system has not been reported. nih.gov

Activation of CREB and Upregulation of BDNF

Similarly, the influence of this compound on the cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF) has not been a subject of direct investigation. The CREB-BDNF pathway is fundamental for neuronal survival, plasticity, and cognitive function. nih.govmdpi.com While related flavonoids have been shown to modulate this pathway, specific data for this compound is absent from the current scientific literature.

Inhibition of AP-1

The inhibitory effects of this compound on the activator protein-1 (AP-1) transcription factor have not been specifically documented. AP-1 is a key regulator of gene expression in response to a variety of stimuli, including cellular stress and inflammation. While some flavonoid derivatives have been shown to inhibit AP-1 activity, there are no available studies that focus on this compound. frontiersin.org

Interaction with GABAergic Receptors

The interaction of this compound with GABAergic receptors is another area lacking direct scientific evidence. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation by flavonoids is a known phenomenon. mdpi.commdpi.com For example, studies on structurally similar compounds like 6-methoxyflavone and 5,7-dihydroxy-6-methoxyflavone (oroxylin A) have shown interactions with GABA-A receptors. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific binding and functional assays for this particular compound.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Positions on Bioactivity (e.g., C-5, C-7, C-2')

The number and location of hydroxyl (-OH) groups are critical determinants of a flavonoid's biological profile. These groups are key to mechanisms like radical scavenging and metal ion chelation.

The presence of hydroxyl groups at the C-5 and C-7 positions on the A-ring is a common feature among bioactive flavonoids and is considered important for various activities. For instance, a 5-hydroxyl group is often crucial for activity against certain bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The combination of hydroxyl groups on the A-ring, such as the phloroglucinol (B13840) pattern (hydroxyls at C-5 and C-7), is a common structural feature in flavonoids. wikipedia.org

Influence of Methoxy (B1213986) Group Position (e.g., C-6) on Activity and Lipophilicity

The substitution of a hydroxyl group with a methoxy (-OCH₃) group, known as methylation, significantly alters a flavonoid's properties, including its lipophilicity (its ability to dissolve in fats and lipids) and, consequently, its biological activity. Methylation can affect how the compound is absorbed and metabolized in the body. nih.govmdpi.com

The position of the methoxy group is crucial. Studies on various flavones have shown that a methoxy group at the C-6 position can have a pronounced effect on bioactivity. For instance, one study on antiproliferative activity demonstrated that 6-methoxyflavone (B191845) was inactive, whereas 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showed moderate activity. iiarjournals.orgiiarjournals.org This suggests that the C-6 methoxy group on the A-ring may play a specific, and in some cases inhibitory, role depending on the biological target. iiarjournals.orgiiarjournals.org However, in other contexts, such as for polymethoxyflavones, an increase in the number of methoxy groups on the A-ring has been shown to enhance antiproliferative activity. iiarjournals.org

Role of A-Ring and B-Ring Substitutions in Pharmacological Efficacy

The pharmacological efficacy of a flavonoid is a result of the combined influence of all its substituents on the A, B, and C rings. The aromatic nature of the A and B rings is considered essential for the bioactivity of flavonoids. nih.gov

A-Ring: The substitution pattern on the A-ring is critical for the interaction with molecular targets. iiarjournals.orgiiarjournals.org The presence of hydroxyl groups at C-5 and C-7, as seen in 5,7,2'-Trihydroxy-6-methoxyflavone, is a key structural feature. The additional methoxy group at C-6 further modifies the electronic properties and steric bulk of this ring, influencing how it binds to enzymes or receptors.

B-Ring: The B-ring is often a primary site for metabolic reactions. mdpi.com The arrangement of substituents on this ring is a major determinant of certain activities, especially antioxidant effects. rsc.orgnih.gov The presence and position of hydroxyl groups on the B-ring dictate the flavonoid's ability to scavenge free radicals. The absence of hydroxyl groups on the B-ring can prevent the molecule from being broken down by certain metabolic pathways. mdpi.com Different substitution patterns on the B-ring lead to varied pharmacological profiles, impacting everything from anticancer to anti-inflammatory actions. japsonline.com

Comparative Analysis with Related Flavone (B191248) Analogs (e.g., Hispidulin, Diosmetin)

To understand the structure-activity relationship of this compound, it is useful to compare it with structurally similar flavones like Hispidulin and Diosmetin.

Hispidulin (5,7,4'-trihydroxy-6-methoxyflavone) shares the exact same substitution pattern on the A-ring (5,7-dihydroxy-6-methoxy) as the subject compound. The only difference is the position of the single hydroxyl group on the B-ring, which is at C-4' for Hispidulin versus C-2' for this compound. nih.govwikipedia.org Hispidulin is known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimutagenic, and antineoplastic properties. nih.govwikipedia.orgresearchgate.net This direct comparison highlights the importance of the B-ring hydroxyl position, as the shift from C-4' to C-2' would alter the molecule's three-dimensional shape and its hydrogen-bonding capabilities with target proteins.

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) differs in its substitution on both the A and B rings. nih.govdrugbank.com It lacks the C-6 methoxy group present in this compound and Hispidulin. On its B-ring, Diosmetin has a hydroxyl group at C-3' and a methoxy group at C-4'. japsonline.comnih.gov This substitution pattern also confers significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. mdpi.comnih.govdrugbank.com The comparison with Diosmetin underscores how both the presence of a C-6 methoxy group on the A-ring and the specific hydroxylation/methoxylation pattern of the B-ring are key variables that modulate the pharmacological profile of a flavone.

Q & A

Q. How is the structure of 5,7,2'-Trihydroxy-6-methoxyflavone confirmed in experimental settings?

Structural elucidation typically employs a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) identifies hydroxyl and methoxy group positions, with aromatic proton signals in the δ 6.0–8.0 ppm range and methoxy groups at δ ~3.8 ppm .

- Mass spectrometry (LC-MS/Q-TOF) confirms molecular weight (C₁₆H₁₂O₆, MW 300.27) and fragmentation patterns .

- X-ray crystallography (if crystalline) provides definitive bond angles and spatial arrangement .

Q. What are the primary natural sources of this compound?

The compound is isolated from Scutellaria species, notably Scutellaria baicalensis and S. amoena. Extraction involves:

Q. How can researchers quantify this flavone in complex matrices?

HPLC-DAD or UPLC-Q-TOF/MS is recommended:

- Column : C18 reversed-phase (e.g., 5 μm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/water with 0.1% formic acid .

- Detection : UV at 280 nm or MS in negative ion mode (m/z 299 [M-H]⁻) .

Advanced Research Questions

Q. What experimental strategies address conflicting bioactivity data for this flavone?

Discrepancies in antioxidant or cytotoxic results may arise from:

- Purity variations : Validate compound purity via HPLC (>98%) and control batch-to-batch variability .

- Assay interference : Use multiple assays (e.g., ABTS, DPPH, FRAP) and cell-based models to confirm activity .

- Solubility limitations : Optimize solvents (e.g., DMSO with ≤0.1% final concentration) to avoid aggregation .

Q. How can synthetic routes for this compound be optimized?

Stepwise O-methylation and deprotection is a common approach:

- Start with a flavone backbone (e.g., apigenin derivative).

- Protect hydroxyl groups using trimethylsilyl chloride, then selectively methylate at C6 using dimethyl sulfate/K₂CO₃ .

- Deprotect under mild acidic conditions (e.g., HCl/MeOH) .

- Monitor reaction progress via TLC and purify via recrystallization or preparative HPLC .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Accelerated stability studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, analyzing degradation via HPLC .

- Light/thermal stability : Expose to UV-Vis light (254 nm) or 40–60°C, tracking spectral changes .

- Reactive oxygen species (ROS) interaction : Use electron paramagnetic resonance (EPR) to detect radical scavenging intermediates .

Q. How can in silico tools predict its pharmacokinetic and toxicological profiles?

- ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (~2.1), bioavailability, and CYP450 interactions .

- Molecular docking : Target proteins like Keap1-Nrf2 or COX-2 using AutoDock Vina, validating with in vitro assays .

- Toxicity screening : Employ Ames test simulations (e.g., ProTox-II) to predict mutagenicity .

Q. What strategies improve its bioavailability for in vivo studies?

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance solubility and intestinal absorption .

- Glycosylation : Synthesize glycosylated derivatives (e.g., glucuronides) to mimic natural metabolites .

- Co-administration : Use piperine (CYP450 inhibitor) to reduce hepatic first-pass metabolism .

Methodological Notes

- Safety Protocols : Use NIOSH-approved respirators (P95/P99) and impermeable gloves (e.g., nitrile) during handling due to limited toxicological data .

- Data Reproducibility : Report solvent, temperature, and instrument parameters explicitly, as slight variations significantly impact flavonoid behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.